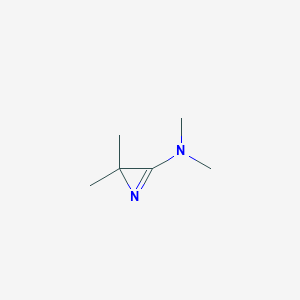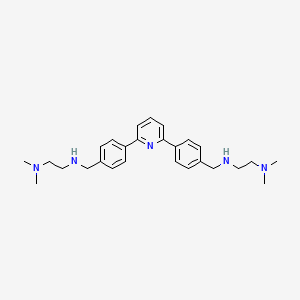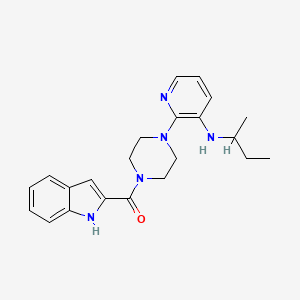
2,3,4-Triphenyl-2-chromanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Triphenyl-2-chromanol is an organic compound characterized by a chromanol core with three phenyl groups attached at the 2, 3, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triphenyl-2-chromanol typically involves the condensation of benzaldehyde derivatives with chroman-2-ol under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality.
化学反応の分析
Types of Reactions
2,3,4-Triphenyl-2-chromanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanol to its corresponding chroman.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chroman derivatives.
Substitution: Functionalized phenyl derivatives.
科学的研究の応用
2,3,4-Triphenyl-2-chromanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2,3,4-Triphenyl-2-chromanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity is mediated through pathways involving reactive oxygen species (ROS) and other oxidative stress-related mechanisms.
類似化合物との比較
Similar Compounds
6-Hydroxy-chromanols: These compounds share a similar chromanol core but differ in the position and number of phenyl groups.
Triphenylamine: Another compound with a triphenyl structure, used in optoelectronic materials.
Uniqueness
2,3,4-Triphenyl-2-chromanol is unique due to its specific arrangement of phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
6274-76-6 |
|---|---|
分子式 |
C27H22O2 |
分子量 |
378.5 g/mol |
IUPAC名 |
2,3,4-triphenyl-3,4-dihydrochromen-2-ol |
InChI |
InChI=1S/C27H22O2/c28-27(22-16-8-3-9-17-22)26(21-14-6-2-7-15-21)25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)29-27/h1-19,25-26,28H |
InChIキー |
UDJNXCSHYNRFGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C(OC3=CC=CC=C23)(C4=CC=CC=C4)O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


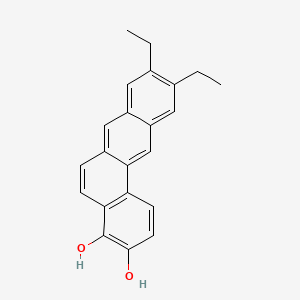
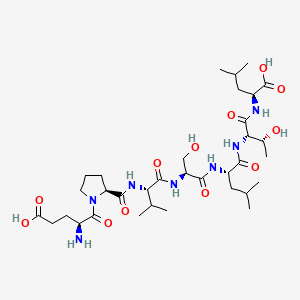


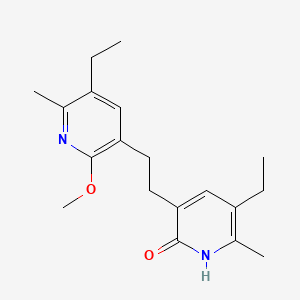
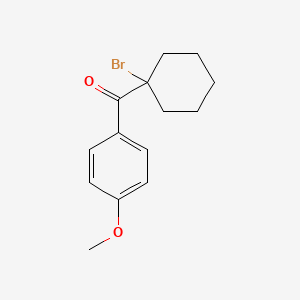
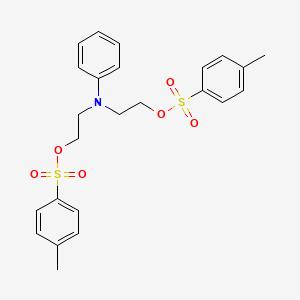
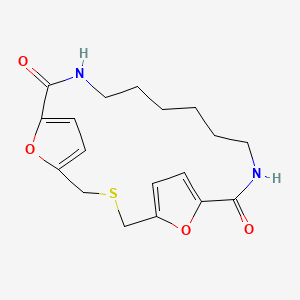
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)
